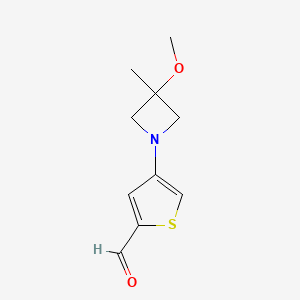

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17655229

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | NNJKBNLWEIVYIL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C1)C2=CSC(=C2)C=O)OC |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a 3-methoxy-3-methylazetidine moiety. The azetidine ring (a four-membered saturated heterocycle with nitrogen) introduces conformational rigidity, while the methoxy and methyl groups at the 3-position create steric and electronic effects that influence reactivity .

Key Structural Features:

-

Thiophene Core: Enhances aromatic stability and participates in π-π stacking interactions.

-

Azetidine Substituent: Contributes to three-dimensional diversity and potential hydrogen bonding via the nitrogen atom.

-

Aldehyde Functional Group: Serves as a reactive site for further derivatization (e.g., condensation, nucleophilic addition).

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 211.28 g/mol | |

| CAS Number | 1856155-13-9 | |

| Density | Not reported | |

| Melting/Boiling Points | Not reported |

The absence of melting/boiling point data suggests this compound is primarily used in research settings rather than industrial applications .

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is documented in the provided sources, analogous compounds offer insights into plausible pathways:

Azetidine Ring Formation

Patent WO2018008929A1 describes the synthesis of imidazo[1,2-a]pyridine derivatives using 3-hydroxyazetidine as a building block . A similar strategy could involve:

-

Azetidine Functionalization: Introducing methoxy and methyl groups via nucleophilic substitution or reductive amination.

-

Coupling to Thiophene: Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the azetidine moiety to the thiophene ring .

Example Reaction Conditions

A patent (EP3640242B1) outlines conditions for synthesizing ethyl 4-(3-(3-amino-1-(isoquinoline-6-formamide)propyl)phenyl)thiophene-2-carboxylate, which shares functional similarities :

-

Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation .

-

Solvents: Anhydrous dichloromethane () or tetrahydrofuran (THF) under nitrogen atmosphere .

-

Temperature: Reactions typically proceed at 0°C to room temperature to minimize side reactions .

Research Gaps and Future Directions

-

Pharmacological Profiling: Testing against kinase targets (e.g., VEGFR2, BTK) to validate hypothesized activity .

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .

-

Solubility Studies: Modifying the azetidine substituents to enhance aqueous solubility for in vivo applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume